2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol (C₂₅H₂₃N₃O₂) is a synthetic trisubstituted pyrimidine-phenol hybrid belonging to the broader phenylaminopyrimidine class. Its core architecture—a 2-amino-6-methyl-5-phenylpyrimidine coupled to a phenolic moiety bearing a 2-methylbenzyloxy substituent—places it at the intersection of two well-validated pharmacophore families: dihydrofolate reductase (DHFR)-targeting antimalarials exemplified by pyrimethamine analogues and JAK-family kinase inhibitors described in the patent literature.

Molecular Formula C25H23N3O2
Molecular Weight 397.5 g/mol
Cat. No. B14957234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol
Molecular FormulaC25H23N3O2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC(=C3C4=CC=CC=C4)C)N)O
InChIInChI=1S/C25H23N3O2/c1-16-8-6-7-11-19(16)15-30-20-12-13-21(22(29)14-20)24-23(17(2)27-25(26)28-24)18-9-4-3-5-10-18/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
InChIKeyDTHQMLWAZKCSNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol – A Trisubstituted Pyrimidine-Phenol with Anti-Infective and Kinase-Targeting Pedigree for Research Procurement


2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol (C₂₅H₂₃N₃O₂) is a synthetic trisubstituted pyrimidine-phenol hybrid belonging to the broader phenylaminopyrimidine class. Its core architecture—a 2-amino-6-methyl-5-phenylpyrimidine coupled to a phenolic moiety bearing a 2-methylbenzyloxy substituent—places it at the intersection of two well-validated pharmacophore families: dihydrofolate reductase (DHFR)-targeting antimalarials exemplified by pyrimethamine analogues [1] and JAK-family kinase inhibitors described in the patent literature [2]. Unlike simpler 4-(pyrimidin-4-yl)phenol congeners, the benzyloxy extension on the phenolic ring introduces additional hydrophobic bulk and conformational degrees of freedom that can modulate target binding, metabolic stability, and physicochemical properties [1]. This compound is primarily sourced through specialty chemical vendors as a research-grade small molecule for lead optimization and biochemical profiling campaigns.

Why 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol Cannot Be Substituted by Generic Pyrimidine-Phenol Analogs in Research Programs


Trisubstituted pyrimidine-phenols are not functionally interchangeable. In the Agarwal et al. (2005) library of 30 pyrimidine-4-yl phenols, antimalarial MIC values ranged from 0.25 μg/mL to >50 μg/mL depending solely on substitution at the pyrimidine 2- and 4-positions [1]. Replacing a methylpiperazine group with an amino group at the 2-position shifted potency by more than 10-fold (compound 32: 0.5 μg/mL vs. compounds 12–16: 10–50 μg/mL) [1]. The benzyloxy moiety on the phenolic ring of the target compound introduces an additional substituent dimension absent from the Agarwal series. In closely related phenylaminopyrimidine kinase inhibitors, subtle changes in the benzyloxy substitution pattern (e.g., 2-methylphenylmethoxy vs. 2,4-dichlorophenylmethoxy) are known to alter both target selectivity and off-target profiles [2]. Procuring a generic pyrimidine-phenol without verifying the exact substitution pattern therefore risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, invalidating cross-compound comparisons, and wasting screening resources.

Quantitative Differentiation Evidence for 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol Versus Closest Analogs


Benzyloxy Substituent Differentiation: 2-Methylphenylmethoxy vs. 2,4-Dichlorophenylmethoxy in Pyrimidine-Phenol Hybrids

The target compound carries a 2-methylphenylmethoxy group at the 5-position of the phenolic ring, whereas the closest catalogued analog from ChemDiv (commercial sourcing platform) incorporates a 2,4-dichlorophenylmethoxy substituent at the identical position . Both compounds share the identical 2-amino-6-methyl-5-phenylpyrimidine-4-yl core. In the broader phenylaminopyrimidine kinase inhibitor class, electron-donating substituents such as methyl groups on the benzyloxy ring are associated with altered JAK2 vs. JAK1 selectivity profiles compared to electron-withdrawing chloro substituents, based on patent disclosure analyses [1]. However, no head-to-head biochemical comparison between these two specific analogs has been published. The molecular weight difference (target compound: 397.47 g/mol; 2,4-dichloro analog: ~452.34 g/mol) also translates to distinct calculated logP and solubility parameters relevant to DMPK assay design.

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

Core Pyrimidine Substitution: 2-Amino vs. 2-Methylpiperazine Impact on Antimalarial Potency as Class-Level Reference

In the Agarwal et al. (2005) library, compounds 12–16 (2-amino series) showed antimalarial MIC values of 10 or 50 μg/mL against P. falciparum NF-54, whereas the corresponding 2-methylpiperazine series (compounds 32–36) exhibited 20- to 100-fold superior potency with MIC values of 0.25–1 μg/mL [1]. Notably, compound 35 and 36 (methylpiperazine with 3,4-dimethoxy or 2,5-dimethoxy phenyl substitution) achieved the lowest MIC of 0.25 μg/mL [1]. The target compound retains the 2-amino substituent characteristic of the less-potent series, but introduces a benzyloxy group absent from the Agarwal library that may rescue potency through alternative binding interactions not captured in the original SAR. This structural divergence creates a unique test case for probing whether benzyloxy extension can compensate for the potency deficit of the 2-amino series.

Antimalarial Drug Discovery DHFR Inhibition Phenotypic Screening

Antitubercular Activity Benchmarking: Structural Determinants of M. tuberculosis H37Ra Inhibition

Within the Agarwal et al. (2005) library, 16 of 30 compounds exhibited antitubercular activity against M. tuberculosis H37Ra at a single screening concentration of 25 μg/mL [1]. Active compounds were predominantly from the 2-methylpiperazine and 2-pyrrolidine/2-piperidine series; the 2-amino series (compounds 12–16), which shares the same 2-amino core as the target compound, was not reported as active at this concentration [1]. This suggests that the 2-amino group alone is insufficient for M. tuberculosis inhibition under the tested conditions. The target compound combines the 2-amino core with a benzyloxy phenolic modification, providing a tool to test whether the added hydrophobic moiety can restore antitubercular activity lost in the simple 2-amino series.

Antitubercular Agents Mycobacterium tuberculosis Phenotypic Whole-Cell Screening

Synthetic Tractability: Solid-Phase vs. Solution-Phase Access to Benzyloxy-Extended Pyrimidine-Phenol Hybrids

The Agarwal et al. (2005) synthesis employed a solid-support strategy using Merrifield resin, enabling parallel generation of 30 pyrimidine-4-yl phenols via chalcone cyclization with guanidine or substituted carboxamidines [1]. The target compound, however, bears an additional benzyloxy group that would require post-cleavage O-alkylation of the phenolic hydroxyl, a step incompatible with the published solid-phase route. This implies that the target compound is synthesized via solution-phase chemistry, potentially enabling greater batch-to-batch purity control and easier scale-up compared to resin-bound analogs. No direct comparative yield or purity data between solid-phase and solution-phase routes for this specific compound are publicly available.

Combinatorial Chemistry Solid-Phase Synthesis Medicinal Chemistry

Optimal Research Use Cases for 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol Based on Available Evidence


Antimalarial Lead Optimization: Evaluating Benzyloxy Extension as a Potency Rescue Strategy for the 2-Amino Pyrimidine-4-yl Phenol Series

The Agarwal et al. library demonstrated that 2-amino-substituted pyrimidin-4-yl phenols (compounds 12–16) are 20- to 100-fold less potent against P. falciparum than their 2-methylpiperazine counterparts [1]. This compound uniquely combines the 2-amino group with a benzyloxy-modified phenolic ring, enabling SAR studies to determine whether hydrophobic extension at the phenol oxygen can compensate for the suboptimal 2-position substituent. Researchers can benchmark this compound against pyrimethamine (a clinical DHFR inhibitor) and compound 35/36 (the most potent members of the Agarwal library at 0.25 μg/mL) in standardized P. falciparum growth inhibition assays.

JAK Kinase Selectivity Profiling: Dissecting the Contribution of the Benzyloxy Substituent to Isoform Selectivity

Phenylaminopyrimidine patents describe JAK2-selective kinase inhibitors where subtle changes in substituent electronic character govern isoform selectivity [2]. This compound provides a 2-methylbenzyloxy (electron-donating) reference point for head-to-head biochemical profiling against its 2,4-dichlorobenzyloxy analog (electron-withdrawing; available as a ChemDiv catalog compound ) in JAK1, JAK2, JAK3, and TYK2 enzymatic assays. Such pairwise comparisons can isolate the contribution of benzyloxy electronic effects to kinase selectivity in the absence of other structural variables.

Dual-Acting Anti-Infective Probe Molecule Development

The Agarwal library identified compounds with dual antimalarial and antitubercular activity, though no 2-amino series compound was active against M. tuberculosis at 25 μg/mL [1]. This compound serves as a probe to test whether benzyloxy functionalization reactivates antitubercular potency lost in the simple 2-amino series. A positive result would establish the benzyloxy moiety as a privileged fragment for dual-pathogen activity, while a negative result would confirm that antitubercular activity requires substitution at the pyrimidine 2-position irrespective of phenolic modifications.

Physicochemical and DMPK Baseline Establishment for Trisubstituted Pyrimidine-Phenol Hybrids

The compound's molecular weight (397.47 g/mol), calculated logP, and the presence of both hydrogen-bond donors (amino, phenol) and acceptors (pyrimidine nitrogens, ether oxygens) place it in favorable physicochemical space for oral bioavailability according to Lipinski guidelines. Procurement for systematic DMPK profiling—including microsomal stability, plasma protein binding, and Caco-2 permeability—can generate baseline parameters for the benzyloxy-substituted pyrimidine-phenol series, against which future analogs can be evaluated.

Quote Request

Request a Quote for 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.